1-Bromo-2,4-dichloro-3-methoxybenzene 1-Bromo-2,4-dichloro-3-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 174913-18-9
VCID: VC0176907
InChI: InChI=1S/C7H5BrCl2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
SMILES: COC1=C(C=CC(=C1Cl)Br)Cl
Molecular Formula: C7H5BrCl2O
Molecular Weight: 255.92

1-Bromo-2,4-dichloro-3-methoxybenzene

CAS No.: 174913-18-9

Cat. No.: VC0176907

Molecular Formula: C7H5BrCl2O

Molecular Weight: 255.92

* For research use only. Not for human or veterinary use.

1-Bromo-2,4-dichloro-3-methoxybenzene - 174913-18-9

Specification

CAS No. 174913-18-9
Molecular Formula C7H5BrCl2O
Molecular Weight 255.92
IUPAC Name 1-bromo-2,4-dichloro-3-methoxybenzene
Standard InChI InChI=1S/C7H5BrCl2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Standard InChI Key ANLVZYYGYBXMIX-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1Cl)Br)Cl

Introduction

Chemical Structure and Properties

1-Bromo-2,4-dichloro-3-methoxybenzene (CAS No.: 174913-18-9) is characterized by a benzene ring with four substituents: bromine at position 1, chlorine atoms at positions 2 and 4, and a methoxy group at position 3. This arrangement creates a molecule with the molecular formula C₇H₅BrCl₂O and a molecular weight of 255.92 g/mol. The structural configuration of this compound presents interesting opportunities for further chemical transformations due to the electronic effects imparted by the halogen atoms and the methoxy group.

Physical and Chemical Characteristics

The physical properties of 1-Bromo-2,4-dichloro-3-methoxybenzene reflect its halogenated aromatic nature. As with many halogenated compounds, it likely exhibits limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate. The presence of electron-withdrawing halogen substituents (bromine and chlorine) alongside the electron-donating methoxy group creates an interesting electronic distribution across the aromatic ring.

Spectroscopic Properties

The spectroscopic profile of 1-Bromo-2,4-dichloro-3-methoxybenzene would display characteristic patterns in various analytical techniques:

  • ¹H NMR Spectroscopy: Would likely show signals for the two remaining aromatic protons and the three protons of the methoxy group

  • ¹³C NMR Spectroscopy: Would display signals for the seven carbon atoms with characteristic chemical shifts influenced by the attached functional groups

  • IR Spectroscopy: Would show characteristic bands for C-O stretching from the methoxy group, C-Br and C-Cl stretching, and aromatic C=C vibrations

Synthesis and Preparation Methods

The synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene typically involves carefully controlled electrophilic aromatic substitution reactions. These synthetic routes must be executed under specific conditions to ensure selectivity and high yields.

Laboratory Synthetic Routes

The preparation of this compound generally follows a multi-step process that requires precise temperature control to prevent unwanted side reactions. A common synthetic pathway involves:

  • Starting with 3-methoxybenzene (anisole)

  • Selective chlorination to introduce chlorine atoms at positions 2 and 4

  • Bromination at position 1 using bromine in the presence of iron(III) bromide as a catalyst

The reaction conditions typically involve temperatures ranging from 60°C to 120°C, with careful selection of solvents and catalysts to influence the efficiency and selectivity of the reaction.

Reaction Mechanisms

The key reaction in the synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene is electrophilic aromatic substitution, which proceeds through the formation of reactive intermediates such as benzenonium ions. The electron-donating methoxy group and electron-withdrawing halogen atoms significantly influence the reactivity and regioselectivity of subsequent substitutions.

Chemical Reactivity

1-Bromo-2,4-dichloro-3-methoxybenzene exhibits a diverse range of chemical reactivity patterns, largely dictated by the electronic effects of its substituents.

Types of Reactions

The compound can participate in various reaction types, which can be categorized as follows:

Reaction TypeDescriptionTypical ConditionsMajor Products
Nucleophilic Aromatic SubstitutionReplacement of halogen atoms by nucleophilesBasic conditions, elevated temperaturesSubstituted derivatives
Metal-Catalyzed CouplingFormation of new C-C bondsPalladium catalysts, basic conditionsAryl-aryl or aryl-alkyl products
Functional Group TransformationModification of the methoxy groupAcidic or basic conditionsPhenol derivatives
Reduction ReactionsRemoval of halogen atomsCatalytic hydrogenation or metal hydridesPartially or fully dehalogenated compounds

Electronic Effects

The presence of electron-withdrawing halogens (bromine and chlorine) and the electron-donating methoxy group creates an interesting electronic distribution across the aromatic ring. This distribution influences the reactivity pattern of the compound in various chemical transformations. The bromine atom, being the most reactive halogen in this compound, often serves as the primary site for nucleophilic substitution and metal-catalyzed coupling reactions.

Applications and Research Uses

1-Bromo-2,4-dichloro-3-methoxybenzene finds applications in various fields due to its unique chemical structure and reactivity profile.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated structure provides opportunities for further functionalization through various chemical transformations, including:

  • Cross-coupling reactions to form complex molecules

  • Nucleophilic substitution reactions to introduce new functional groups

  • Building block for heterocyclic compounds

Research Applications

In the research domain, 1-Bromo-2,4-dichloro-3-methoxybenzene is utilized for:

  • Structure-activity relationship studies in medicinal chemistry

  • Investigation of electronic and steric effects in aromatic systems

  • Development of novel synthetic methodologies

  • Probes for mechanistic studies in organic reactions

Exposure RouteFirst Aid Measure
Eye ContactFlush eyes with plenty of water for at least 15 minutes, ensuring adequate lifting of the upper and lower eyelids. Seek medical attention.
Skin ContactFlush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
IngestionWash mouth out with water. Seek immediate medical attention.
InhalationMove to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

Comparison with Related Compounds

Understanding 1-Bromo-2,4-dichloro-3-methoxybenzene in relation to similar halogenated aromatic compounds provides valuable context for its chemical properties and applications.

Structural Analogs

Several structurally related compounds differ from 1-Bromo-2,4-dichloro-3-methoxybenzene in terms of substitution patterns, influencing their respective chemical behaviors:

CompoundStructural DifferencesImpact on Properties
1-Bromo-2,3-dichloro-4-methoxybenzeneDifferent position of chlorine and methoxy groupsAltered electronic distribution and reactivity
2,4-Dichloro-3-methoxybenzeneAbsence of bromineReduced reactivity in certain coupling reactions
1-Bromo-2,4-dichlorobenzeneAbsence of methoxy groupDecreased electron density in the aromatic ring

Future Research Directions

The unique structure and reactivity profile of 1-Bromo-2,4-dichloro-3-methoxybenzene suggest several promising areas for future investigation.

Synthetic Methodology Development

Further research into efficient and selective methods for preparing 1-Bromo-2,4-dichloro-3-methoxybenzene could focus on:

  • Green chemistry approaches using environmentally friendly reagents and conditions

  • Flow chemistry techniques to improve efficiency and scalability

  • Catalytic methods for selective functionalization

Application Development

Potential new applications that warrant investigation include:

  • Development of novel pharmaceutical candidates using this compound as a scaffold

  • Exploration of its utility in materials science, particularly in electronic materials

  • Investigation of its potential as a building block for agrochemicals with improved environmental profiles

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